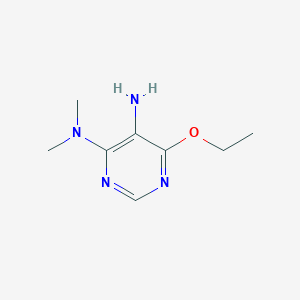
5-Amino-4-dimethylamino-6-ethoxypyrimidine
Cat. No. B8362962
M. Wt: 182.22 g/mol
InChI Key: XBMPARIYPRFFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05442060
Procedure details


A mixture of 3 g of iron dust, 0.3 g of acetic acid and 2.5 ml of water was refluxed with heating for 30 minutes, allowed to cool at 80° C. and mixed with 10 ml of 2-propanol and gradually 2.33 g of 4-dimethylamino-6-ethoxy-5-nitropyrimidine. The resultant mixture was stirred at the same temperature for 1 hour, allowed to cool at 40° C., mixed with solution of 0.9 g of potassium carbonate in 1.5 ml of water and stirred for further 1 hour. Acetone was added to the mixture, which was filtered through Celite. The filtrate was concentrated in vacuo, and the residue was mixed with water and shaken with ether. The organic layer was washed with water and saturated saline in order, dried over anhydrous sodium sulfate and the solvent evaporated to give 1.80 g of the titled compound.


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Name
Identifiers


|
REACTION_CXSMILES
|
C(O)(=O)C.CC(O)C.[CH3:9][N:10]([CH3:23])[C:11]1[C:16]([N+:17]([O-])=O)=[C:15]([O:20][CH2:21][CH3:22])[N:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+]>O.[Fe].CC(C)=O>[NH2:17][C:16]1[C:11]([N:10]([CH3:9])[CH3:23])=[N:12][CH:13]=[N:14][C:15]=1[O:20][CH2:21][CH3:22] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
2.33 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=NC=NC(=C1[N+](=O)[O-])OCC)C
|
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for further 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool at 40° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was mixed with water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
shaken with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and saturated saline in order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NC=NC1OCC)N(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
